molecular formula C19H19ClF2N2O2 B4665207 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine

Cat. No. B4665207
M. Wt: 380.8 g/mol
InChI Key: QUUHFOOKJJIEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its potential as an antipsychotic and antidepressant agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine have been extensively studied. In animal studies, this compound has been shown to reduce psychotic-like behaviors and improve depressive-like behaviors. It has also been shown to have anti-inflammatory and antitumor effects. In addition, this compound has been shown to have minimal toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine in lab experiments is its potential as a reference standard for the development of new analytical methods. Another advantage is its potential as a tool for studying the mechanisms of action of antipsychotic and antidepressant agents. However, one limitation is the limited understanding of its mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine. One direction is the development of new synthetic methods for this compound, which can improve its yield and purity. Another direction is the investigation of its potential as an antipsychotic and antidepressant agent in human clinical trials. Further studies on its mechanism of action and biochemical and physiological effects can also provide valuable insights into its potential applications in various fields. Additionally, the use of this compound as a reference standard in analytical chemistry can be further explored.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an antipsychotic and antidepressant agent. It has also been studied for its potential as an anti-inflammatory and antitumor agent. In addition, this compound has been used as a reference standard in analytical chemistry for the development of new analytical methods.

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(2,4-difluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O2/c1-13-2-3-14(20)10-17(13)23-6-8-24(9-7-23)19(25)12-26-18-5-4-15(21)11-16(18)22/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUHFOOKJJIEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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